N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide
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Overview
Description
N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide is a chemical compound with the molecular formula C16H18N2O3S and a molecular weight of 318.39 g/mol This compound is characterized by the presence of a phenylethyl group attached to an amino sulfonyl phenyl ethanamide structure
Mechanism of Action
Target of Action
It’s structurally related to fentanyl analogs , which primarily target opioid receptors in the central nervous system .
Mode of Action
Given its structural similarity to fentanyl analogs , it may interact with opioid receptors, leading to changes in pain perception and other physiological responses .
Biochemical Pathways
Fentanyl analogs generally affect the opioidergic pathways, leading to downstream effects such as analgesia, sedation, and respiratory depression .
Pharmacokinetics
Fentanyl analogs are typically characterized by rapid absorption and distribution, extensive metabolism, and renal excretion .
Result of Action
One study suggests that n-phenylacetamide sulphonamides, a related class of compounds, exhibit good analgesic activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-phenylethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl ethanamides.
Scientific Research Applications
N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new analgesic and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Uniqueness
N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules. Additionally, the sulfonyl group contributes to its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13(19)18-15-7-9-16(10-8-15)22(20,21)17-12-11-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTPVFWNVNHEGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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